molecular formula C18H21BrN2O3 B2824181 (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide CAS No. 341962-35-4

(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide

Cat. No.: B2824181
CAS No.: 341962-35-4
M. Wt: 393.281
InChI Key: ODVLHSJILIPKDG-UHFFFAOYSA-N
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Description

(Z)-3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a bromo-substituted aromatic ring and a cyano group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide typically involves multiple steps:

    Bromination: The starting material, 4,5-dimethoxybenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 2-position.

    Formation of the Enamide: The brominated intermediate is then reacted with cyanoacetic acid or its derivatives under basic conditions to form the cyano group. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Cyclohexylamine Addition: Finally, the intermediate product is treated with cyclohexylamine to form the enamide structure, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe), sodium ethoxide (NaOEt), or primary amines under basic or neutral conditions.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic effects. It may serve as a prototype for designing drugs with anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, altering their activity and leading to downstream effects. For example, if it targets a kinase enzyme, it could inhibit its activity, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyano-N-ethylprop-2-enamide: Similar structure but with an ethyl group instead of a cyclohexyl group.

    (Z)-3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyano-N-methylprop-2-enamide: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

The uniqueness of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide lies in its specific combination of functional groups and the cyclohexyl moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3/c1-23-16-9-12(15(19)10-17(16)24-2)8-13(11-20)18(22)21-14-6-4-3-5-7-14/h8-10,14H,3-7H2,1-2H3,(H,21,22)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVLHSJILIPKDG-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C(=O)NC2CCCCC2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(/C#N)\C(=O)NC2CCCCC2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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